3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2/c25-22(26)16-11-20(17-12-23-18-8-4-3-7-15(17)18)24-19-10-9-13-5-1-2-6-14(13)21(16)19/h1-12,23H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPWPAPBYBWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CNC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with sulfamic acid as a catalyst . This method is efficient, forming three new bonds (two C-C and one C-N) in a single step and yielding the product in a short reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions are likely employed to maximize yield and minimize waste. The use of catalysts like sulfamic acid and solvents like acetonitrile are common in industrial settings due to their efficiency and relatively low environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products of these reactions include various substituted indole and quinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
Scientific Research Applications
The applications of 3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. Research indicates that derivatives of quinoline and indole can induce apoptosis in various cancer cell lines by interacting with specific molecular targets, such as kinases and transcription factors.
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Biochemical Probes
The compound is being explored as a biochemical probe due to its ability to interact with multiple biological targets. This interaction can help elucidate cellular pathways and mechanisms of disease, particularly in cancer and infectious diseases.
Synthesis of Novel Compounds
3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid serves as a precursor for synthesizing novel derivatives with enhanced biological activities. Researchers are investigating modifications to improve potency and selectivity against specific targets.
Case Studies
Several studies have documented the efficacy of compounds related to 3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid:
| Study | Findings | Application |
|---|---|---|
| Alcaraz et al., 2022 | Identified derivatives with significant inhibitory effects on Mycobacterium tuberculosis | Potential antitubercular agents |
| Nyoni et al., 2023 | Evaluated novel quinoline derivatives for anticancer activity | Targeting cancer cell lines |
| Shinde et al., 2023 | Assessed antimicrobial properties against resistant strains | Development of new antibiotics |
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The quinoline part can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to the compound’s observed biological effects, such as anticancer activity through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: The target compound’s benzo[f]quinoline-indole system may require multi-step condensation and cyclization, similar to methods in .
- Biological Potential: Analogs with indole-carboxylic acid motifs show neuroprotective (e.g., IPA ), anti-inflammatory (e.g., pyrrole-indole hybrids ), and enzyme inhibitory (e.g., AchE inhibitors ) activities.
- Structure-Activity Relationships (SAR) :
Biological Activity
3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and data tables.
Chemical Structure and Synthesis
The compound features an indole moiety fused to a quinoline structure, which is known to enhance its biological properties. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes, which yield the target compound in moderate to high purity levels.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid. It has been observed to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound enhances apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. Notably, it has been shown to increase the production of caspases, crucial enzymes in the apoptosis process.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 6.76 | Caspase activation |
| A549 | 8.50 | Cell cycle arrest |
| SW480 | 7.00 | Induction of apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against colorectal carcinoma and lung cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness is particularly noted against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 3.90 |
| Escherichia coli | >100 |
| Mycobacterium smegmatis | 5.00 |
The low MIC values suggest that this compound could serve as a lead for developing new antimicrobial agents .
Case Study 1: Induction of Apoptosis
In a study involving HCT116 cells, treatment with 3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid resulted in a significant increase in caspase-3 production, indicating enhanced apoptosis. The study demonstrated a dose-dependent relationship where higher concentrations led to increased apoptotic markers, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against MRSA strains. The compound showed promising results with an MIC lower than many existing antibiotics, indicating its potential utility in treating resistant infections .
Q & A
Q. What are the common synthetic routes for 3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
The synthesis often involves condensation reactions between indole derivatives and quinoline precursors. For example, a base-mediated protocol using 1H-indol-3-yl acetate, isatin derivatives, and KOH in aqueous conditions (stirred for 10 days at room temperature) can yield the core structure, followed by acidification to precipitate the product . Optimization strategies include:
- Varying reaction time and temperature to reduce by-products.
- Testing alternative bases (e.g., NaOH vs. KOH) to improve solubility.
- Employing microwave-assisted synthesis to accelerate reaction kinetics.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can conflicting data be resolved?
Key techniques include:
- X-ray crystallography for unambiguous confirmation of the fused quinoline-indole backbone (as demonstrated for analogous 4-(adamantan-1-yl)quinoline derivatives) .
- 1H/13C NMR to verify substituent positions, with emphasis on indole NH protons (~12 ppm) and quinoline carbonyl signals (~165 ppm).
- High-resolution mass spectrometry (HRMS) for molecular formula validation. Conflicting data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities; cross-validation via HPLC purity analysis and 2D NMR (COSY, HSQC) is recommended .
Q. What in vitro assays are suitable for preliminary evaluation of its antibacterial activity?
Standard protocols include:
- Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing quinolone derivatives like those in EP0153163 .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening (e.g., mammalian cell lines) to rule off-target effects.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the indole moiety in biological activity?
Methodologies include:
- Synthetic diversification : Modifying indole substituents (e.g., halogenation, methylation) and comparing activity trends, as seen in antitubercular 4-(1-adamantyl)quinoline derivatives .
- Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions.
- Enzymatic assays : Testing inhibition of bacterial DNA gyrase or topoisomerase IV, correlating with substituent electronic properties .
Q. What experimental strategies can address discrepancies in reported antimicrobial efficacy across studies?
Discrepancies may stem from strain-specific resistance or assay variability. Strategies include:
- Standardized protocols : Adopt CLSI guidelines for MIC determination.
- Resistance profiling : Screen clinical isolates with known fluoroquinolone resistance mutations (e.g., gyrA mutations).
- Metabolomic profiling : Compare compound uptake/efflux in resistant vs. susceptible strains using LC-MS .
Q. How can computational methods like molecular docking predict binding affinities to bacterial targets?
- Target selection : Use crystallized structures of E. coli DNA gyrase (PDB: 1KZN) or S. aureus topoisomerase IV.
- Docking workflows : AutoDock Vina or Glide for pose prediction, focusing on interactions between the carboxylic acid group and Mg²⁺ in the enzyme active site.
- MD simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) to validate docking results .
Q. What methods resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NOEs in NMR) require:
- Dynamic NMR : Probe temperature-dependent tautomerism or conformational exchange.
- Isotopic labeling : Synthesize 13C-labeled analogs to simplify spectral assignments.
- Comparative analysis : Cross-reference with structurally characterized analogs, such as 10H-indolo[3,2-b]quinoline-11-carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
